molecular formula C34H27N5O8S2 B12806822 Direct Blue 3 free acid CAS No. 25180-20-5

Direct Blue 3 free acid

Cat. No.: B12806822
CAS No.: 25180-20-5
M. Wt: 697.7 g/mol
InChI Key: HUCQGVZBBHHYNU-UHFFFAOYSA-N
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Description

Direct Blue 3 free acid (sodium 1-amino-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-9,10-dihydroanthracene-2-sulfonate) is an anthraquinone-based acid dye widely used in textile industries for protein and polyamide fiber coloration. Its structure features a sulfonate group (-SO₃⁻) critical for solubility in aqueous media and electrostatic interactions with substrates . The dye exhibits strong light resistance and stability under acidic conditions, making it suitable for applications requiring prolonged exposure to environmental stressors. Key synonyms include Acid Blue 3R, Nylosan Blue PRL, and Brilliant Alizarine Sky Blue BS, reflecting its diverse industrial nomenclature .

Properties

CAS No.

25180-20-5

Molecular Formula

C34H27N5O8S2

Molecular Weight

697.7 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C34H27N5O8S2/c1-18-13-20(7-11-27(18)36-38-29-17-30(48(42,43)44)25-5-3-4-6-26(25)33(29)40)21-8-12-28(19(2)14-21)37-39-32-31(49(45,46)47)16-22-15-23(35)9-10-24(22)34(32)41/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)

InChI Key

HUCQGVZBBHHYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Direct Blue 3 free acid involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically starts with the diazotization of an aromatic amine, such as aniline, using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt formed is then coupled with a coupling component like chromotropic acid under controlled pH conditions to form the dye .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions. The final product is often subjected to purification steps such as filtration and drying to obtain the dye in its pure form. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the dye .

Chemical Reactions Analysis

Types of Reactions

Direct Blue 3 free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Direct Blue 3 free acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Blue 3 free acid involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing the interactions and ensuring even and consistent coloration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acid Blue 3R

Acid Blue 3R shares the anthraquinone backbone with Direct Blue 3 free acid but differs in substituent placement. While both contain sulfonate groups, Acid Blue 3R lacks the 2,4,6-trimethylphenylamino moiety, reducing its affinity for hydrophobic fibers. Comparative studies show:

Property This compound Acid Blue 3R
Molecular Weight 487.4 g/mol 465.3 g/mol
λmax (aqueous) 590 nm 575 nm
Solubility (g/L, 25°C) 120 95
Light Resistance (ISO 105-B02) Grade 6–7 Grade 5–6

Acid Blue 3R’s lower light resistance correlates with reduced electron-withdrawing groups, which diminish photostability .

Nylosan Blue PRL

Nylosan Blue PRL, another anthraquinone derivative, substitutes the sulfonate group with a carboxylate (-COO⁻), altering its pH-dependent solubility. Unlike this compound, it exhibits superior binding to cellulose fibers but reduced efficacy on synthetic polyamides.

Property This compound Nylosan Blue PRL
Ionic Group Sulfonate Carboxylate
Optimal pH Range 2–4 4–6
Wash Fastness (ISO 105-C06) Grade 4 Grade 5

The carboxylate group in Nylosan Blue PRL enhances wash fastness but limits solubility in highly acidic conditions .

Comparison with Functionally Similar Compounds

Direct Light Resistance Blue

Direct Light Resistance Blue (DLRB) is a non-anthraquinone, azo-based dye used for cellulose fibers. Unlike this compound, DLRB lacks sulfonate groups but includes azo (-N=N-) chromophores.

Property This compound Direct Light Resistance Blue
Chromophore Type Anthraquinone Azo
Degradation Pathway Sulfonate loss via reductive cleavage Azo bond cleavage (microbial/enzymatic)
Environmental Persistence Moderate High (due to aromatic amines)

DLRB’s azo bonds are prone to microbial degradation, releasing carcinogenic aromatic amines, whereas this compound degrades into less toxic anthraquinone derivatives .

Degradation Behavior and Environmental Impact

This compound undergoes reductive degradation in the presence of metallic iron (Fe⁰), losing sulfonate groups to form insoluble anthraquinone aggregates (Fig. 7 in ). Infrared (IR) spectroscopy confirms the absence of sulfonate peaks (1260–1110 cm⁻¹) post-treatment, unlike untreated dye. In contrast, DLRB degradation retains sulfonate groups but fragments azo bonds, producing hazardous intermediates.

Key IR Spectral Changes After Fe⁰ Treatment

Compound Pre-Treatment Peaks (cm⁻¹) Post-Treatment Peaks (cm⁻¹)
This compound 1260–1110 (sulfonate), 1590 (NH) 1590 (reduced intensity), no sulfonate
Direct Light Resistance Blue 1260–1110 (sulfonate), 1590 (NH) 1260–1110 (retained), 1590 (reduced)

This contrast highlights this compound’s environmentally favorable degradation profile compared to azo dyes .

Q & A

Q. How can researchers accurately determine the purity and structural integrity of Direct Blue 3 free acid in synthesized samples?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) to quantify purity by comparing retention times and peak areas against certified standards .
  • Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to verify functional groups and absence of unintended substitutions .
  • Cross-validate results with UV-Vis spectroscopy to assess absorbance maxima (λmax\lambda_{\text{max}}) specific to the chromophore structure of Direct Blue 3 .

Q. What experimental protocols are effective for optimizing the laboratory-scale synthesis of this compound?

Methodological Answer:

  • Conduct a systematic literature review to identify established synthetic routes (e.g., diazotization and coupling reactions) and modify parameters (temperature, pH, stoichiometry) for yield optimization .
  • Employ design of experiments (DoE) to evaluate interactions between variables (e.g., reaction time, solvent polarity) and identify optimal conditions .
  • Validate reproducibility by repeating syntheses under controlled conditions and comparing yields via gravimetric analysis .

Q. How can researchers assess the interaction of this compound with biological macromolecules (e.g., proteins, DNA)?

Methodological Answer:

  • Use fluorescence quenching assays to measure binding constants (KbK_b) between the dye and macromolecules like bovine serum albumin (BSA) .
  • Perform circular dichroism (CD) spectroscopy to detect conformational changes in proteins upon binding .
  • For DNA interaction studies, employ ethidium bromide displacement assays monitored via fluorescence spectroscopy to evaluate intercalation potential .

Advanced Research Questions

Q. What advanced analytical techniques are required to elucidate the photodegradation mechanisms of this compound under UV irradiation?

Methodological Answer:

  • Combine liquid chromatography-mass spectrometry (LC-MS) to identify degradation intermediates and propose reaction pathways .
  • Use electron spin resonance (ESR) to detect radical species (e.g., hydroxyl radicals) generated during photolysis, linking them to degradation kinetics .
  • Model degradation kinetics using time-dependent density functional theory (TD-DFT) to predict bond cleavage sites and validate with experimental data .

Q. How can researchers evaluate the stability of this compound under varying environmental conditions (pH, temperature, ionic strength)?

Methodological Answer:

  • Design accelerated stability studies by exposing the compound to extreme pH (2–12), elevated temperatures (40–80°C), and high ionic strength buffers .
  • Monitor degradation via UV-Vis spectroscopy and calculate rate constants (kk) using pseudo-first-order kinetic models .
  • Apply Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What strategies resolve contradictions in spectral data when characterizing this compound across different analytical platforms?

Methodological Answer:

  • Perform triplicate measurements with internal standards (e.g., deuterated solvents for NMR) to minimize instrument-specific variability .
  • Use multivariate statistical analysis (e.g., principal component analysis) to identify outliers and systematic errors in datasets .
  • Cross-reference results with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .

Data Analysis and Interpretation

Q. How should researchers address missing or inconsistent data in studies involving this compound’s reactivity?

Q. What criteria should guide the selection of peer-reviewed literature for studies on this compound?

Methodological Answer:

  • Prioritize articles indexed in SCI/SCIE journals with high impact factors in dye chemistry or environmental science .
  • Use Boolean search strategies in databases like PubMed and SciFinder (e.g., "this compound" AND "synthesis" OR "degradation") to filter relevant studies .
  • Exclude non-peer-reviewed sources (e.g., patents, industry reports) unless critical for methodological replication .

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